Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate

Description

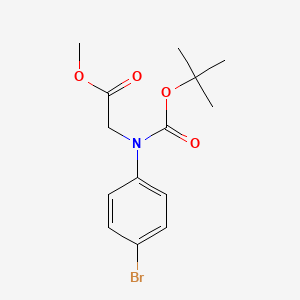

Chemical Structure: Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate (CAS 709665-73-6) is a synthetic intermediate with the molecular formula C₁₄H₁₈BrNO₄ and a molecular weight of 344.21 g/mol . Its structure features:

- A 4-bromophenyl group (electron-withdrawing, enhancing electrophilic reactivity).

- A tert-butoxycarbonyl (Boc) protecting group (improving stability during synthetic processes).

- A methyl ester (influencing solubility and hydrolysis kinetics).

Properties

IUPAC Name |

methyl 2-[4-bromo-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(9-12(17)19-4)11-7-5-10(15)6-8-11/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVNWDDWNLKSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)OC)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and ester group are key sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The Boc protecting group provides stability and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Physical Properties :

- Density: 1.354 g/cm³ (predicted).

- Boiling Point: 429.9°C (predicted).

- pKa: 10.53 (indicating moderate basicity).

- Storage: Stable at 2–8°C under inert conditions .

Applications : Primarily used in peptide synthesis and pharmaceutical intermediates, leveraging its Boc-protected amine for selective deprotection .

Comparison with Structural Analogs

The compound is compared to structurally similar molecules based on substituent groups , reactivity , and applications (Table 1).

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Bromine vs. Chlorine : The 4-bromophenyl group in the target compound provides stronger electron-withdrawing effects than chlorine, enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Boc Protection: Unlike unprotected analogs (e.g., Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, CAS N/A), the Boc group prevents unwanted side reactions during multi-step syntheses .

Pharmaceutical Intermediates

The Boc-protected amine in the target compound enables its use in β-lactam antibiotic synthesis, as seen in related compounds like Methyl (R)-2-(4-(benzyloxy)phenyl)-2-((Boc)amino)acetate (CAS N/A) .

Biological Activity

Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate, with the CAS number 709665-73-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 344.20 g/mol

- Purity : Typically ≥95% in commercial preparations

The compound features a bromophenyl group and a tert-butoxycarbonyl (Boc) amino group, which are significant for its biological activity.

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Inhibition of Enzymatic Activity :

- Anticancer Properties :

- Pharmacological Studies :

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the inhibitory effects of related compounds on cathepsin C. Although specific data on this compound were not provided, the structural similarities suggest potential activity against this target .

Case Study 2: Anticancer Activity

In a series of experiments involving different derivatives of bromophenyl-containing compounds, researchers observed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, suggesting that this compound could exhibit similar effects .

Synthesis Methods

The synthesis of this compound typically involves several steps:

-

Formation of the Boc-Amino Acid :

- The tert-butoxycarbonyl group is introduced to protect the amino functionality during subsequent reactions.

-

Bromination :

- The introduction of the bromine atom on the phenyl ring is achieved through electrophilic aromatic substitution.

-

Methylation :

- Final methylation at the acetic acid position completes the synthesis.

The overall yield can vary depending on reaction conditions and purification methods employed .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a multi-step approach:

- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) to form the Boc-protected intermediate.

- Step 2 : Coupling of the Boc-protected amine with 4-bromophenylacetic acid derivatives via esterification (e.g., DCC/DMAP-mediated coupling) .

- Step 3 : Purification via flash column chromatography (ethyl acetate/hexane gradients) or recrystallization to isolate the product.

- Critical Factors : Solvent polarity, temperature control during coupling, and stoichiometric ratios of reagents significantly impact yield (typically 70–90%) and purity. Contaminants like unreacted boronic acid (in Suzuki-Miyaura coupling) require rigorous washing with NaHCO₃ solution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group (δ ~1.3 ppm, singlet) and ester carbonyl (δ ~170 ppm) confirm Boc and methyl ester functionalities. Aromatic protons from the 4-bromophenyl group appear as a doublet (δ ~7.4–7.6 ppm, J = 8 Hz) .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate C=O) validate the core structure .

- HRMS : Precise mass determination (e.g., [M+Na]⁺) confirms molecular formula and rules out side products .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling step when synthesizing derivatives of this compound, and what statistical methods aid in experimental design?

- Methodological Answer :

- Optimization : Use Design of Experiments (DoE) to evaluate factors like catalyst loading (Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. DMF). For example, flow-chemistry setups improve reproducibility and reduce side reactions in biphasic systems .

- Data Analysis : Response surface methodology (RSM) identifies optimal conditions. Contradictory yields from varying palladium sources can be resolved via ICP-MS analysis of residual metal content .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected peaks in NMR, and how is computational modeling applied?

- Methodological Answer :

- Contradiction Resolution : Unexpected peaks may arise from rotamers (e.g., restricted rotation around the Boc group). Variable-temperature NMR (VT-NMR) at 50–80°C can coalesce split signals. 2D NMR (COSY, HSQC) assigns ambiguous protons .

- Computational Tools : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants. Software like Gaussian or ORCA validates experimental data against theoretical models .

Q. How is this compound utilized in developing covalent inhibitors for protein-protein interactions, and what bioactivity assessments are critical?

- Methodological Answer :

- Application : The Boc-protected amine serves as a precursor for non-natural amino acids in covalent inhibitor synthesis. For example, coupling with fluorosulfonyl groups enables targeted cysteine modification in kinases .

- Bioactivity Testing :

- Kinase Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays.

- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293T cells.

- Selectivity Profiling : Competitive ABPP (activity-based protein profiling) identifies off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.